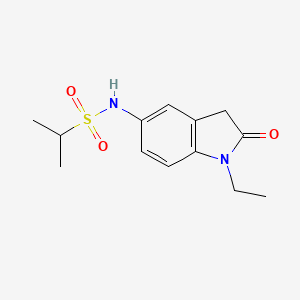

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an oxindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring with a ketone group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide typically involves the following steps:

Formation of the Oxindole Core: The oxindole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Ethyl Group: The ethyl group can be introduced at the first position of the oxindole core through alkylation reactions using ethyl halides in the presence of a base.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the oxindole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide can be compared with other oxindole derivatives, such as:

N-(1-methyl-2-oxoindolin-5-yl)propane-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

N-(1-ethyl-2-oxoindolin-5-yl)butane-2-sulfonamide: Similar structure but with a butane group instead of a propane group.

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide: Similar structure but with the sulfonamide group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Actividad Biológica

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of suitable indole derivatives with sulfonamide groups. Various synthetic pathways have been reported, employing different reagents and conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound includes:

Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against breast cancer, colorectal cancer, and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Properties : Preliminary research suggests that this compound may possess antiviral activity against several viruses, including hepatitis B and C. Mechanistic studies are ongoing to elucidate its mode of action against viral replication .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Signaling Modulation : The compound interacts with various cellular receptors and enzymes, modulating signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : It has been identified as an inhibitor of specific kinases associated with tumor growth and metastasis, thereby providing a targeted approach in cancer therapy .

- Gene Expression Regulation : By influencing transcription factors and other regulatory proteins, this compound can alter gene expression patterns related to inflammation and immune response.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Toxicity and Safety Profile

The toxicity profile of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-y)propane-sulfonamide has been evaluated through various preclinical studies. Results indicate low toxicity levels in both cell cultures and animal models. However, comprehensive long-term studies are necessary to fully assess its safety profile before clinical applications can be considered.

Future Directions

Future research should focus on:

- Mechanistic Studies : Further elucidating the precise molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring methods to enhance solubility and bioavailability to improve therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects for specific diseases such as cancer and viral infections.

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-4-15-12-6-5-11(7-10(12)8-13(15)16)14-19(17,18)9(2)3/h5-7,9,14H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKSFSMFKIYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.